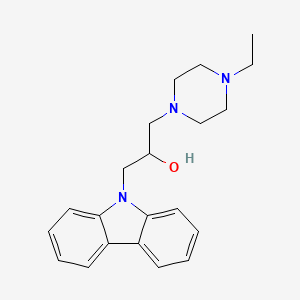
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol is a chemical compound that belongs to the class of carbazole-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
科学研究应用
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases, modulation of neurotransmitter systems, and regulation of gene expression. The compound has been found to interact with various cellular targets, including enzymes, receptors, and ion channels, leading to its pharmacological effects.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol has been shown to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. The compound also has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. In addition, it has been shown to regulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine, leading to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol is its versatility in various research applications. It can be used in medicinal chemistry, material science, and organic electronics. The compound is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain applications. Further studies are needed to determine the safety and efficacy of the compound in different research settings.
未来方向
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol has several potential future directions for research. One of the areas of interest is its application in organic electronics. The compound has been found to exhibit good charge transport properties, making it a potential candidate for use in organic solar cells and light-emitting diodes. Another area of interest is its application in drug discovery. Further studies are needed to determine its potential as a drug candidate for the treatment of various diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its pharmacological effects.
合成方法
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves the reaction of 9H-carbazole with 4-ethylpiperazine in the presence of a suitable solvent and a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
属性
IUPAC Name |
1-carbazol-9-yl-3-(4-ethylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-22-11-13-23(14-12-22)15-17(25)16-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-10,17,25H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRMLYXXFRJZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(4-ethylpiperazin-1-yl)propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

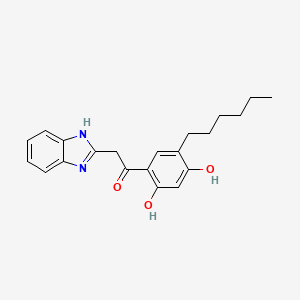
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
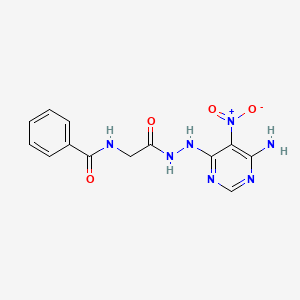
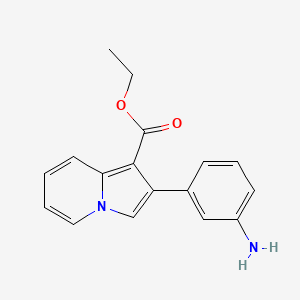
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
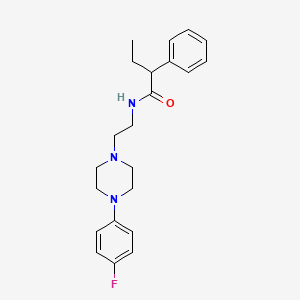
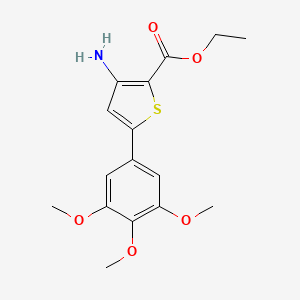
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
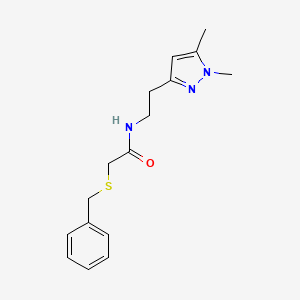
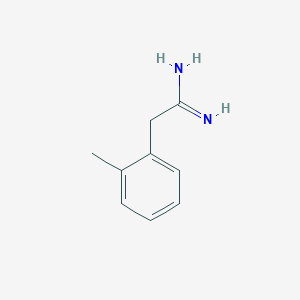
![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
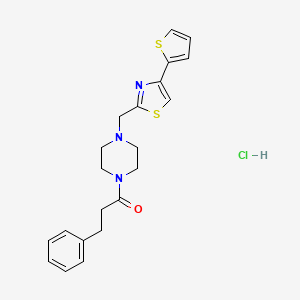
![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)